Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Introduction to Benzothiophene Derivatives in Medicinal Chemistry
Historical Context of Benzothiophene-Based Drug Discovery
Benzothiophene derivatives emerged as pharmacologically significant agents in the mid-20th century, paralleling advancements in heterocyclic chemistry. Early work focused on their similarity to indole and naphthalene systems, which enabled mimicry of endogenous biomolecules. The discovery of raloxifene (a selective estrogen receptor modulator) and zileuton (a 5-lipoxygenase inhibitor) in the 1990s marked pivotal milestones, validating benzothiophene scaffolds as viable drug candidates. By the 2010s, over 15% of FDA-approved small-molecule drugs incorporated sulfur-containing heterocycles, with benzothiophenes representing a growing subset.
Recent innovations, such as the incorporation of tetrahydro modifications (e.g., saturation of the thiophene ring), have enhanced metabolic stability and target affinity. For instance, tetrahydrobenzo[b]thiophene derivatives exhibit improved pharmacokinetic profiles compared to their fully aromatic counterparts, as demonstrated in kinase inhibitor development.
Structural Significance of Tetrahydrobenzo[b]Thiophene Scaffolds
The tetrahydrobenzo[b]thiophene core combines conformational rigidity with synthetic flexibility, enabling precise modulation of electronic and steric properties. Key structural advantages include:
- Enhanced solubility : Partial saturation reduces planarity, improving aqueous solubility by ~40% compared to benzo[b]thiophene.
- Target adaptability : The scaffold accommodates diverse substituents at positions 2, 3, and 7, facilitating interactions with hydrophobic pockets and hydrogen-bonding networks.
Table 1: Comparative Bioactivity of Select Tetrahydrobenzo[b]Thiophene Derivatives
| Compound | Substituents (R1, R2) | IC50 (μM) | Target |
|---|---|---|---|
| 3b | Methyl, 2-iodophenyl | 0.54 | Bacterial MsbA |
| 17c | Ethyl, 3-nitro-5-chlorophenyl | 1.49 | MCF-7 cancer cells |
| Target compound [ |
Properties
IUPAC Name |
ethyl 4-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-23-18(22)16-15-12(2)8-7-11-14(15)25-17(16)21-19(24)20-13-9-5-4-6-10-13/h4-6,9-10,12H,3,7-8,11H2,1-2H3,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRGMZYLLPQNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=S)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927738 | |
| Record name | N-[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-N'-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132605-14-2 | |
| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-4-methyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-N'-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Carbonylative Cyclization
A palladium-catalyzed approach enables the direct formation of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes (Figure 1). The protocol, optimized by, involves:
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Reagents : Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), KI (2.5 equiv), CO (32 atm), and methanol.
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Mechanism :
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Intramolecular S-5-endo-dig cyclization forms the thiophene ring.
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Iodide-promoted S-demethylation releases methanethiol.
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Alkoxycarbonylation with CO and methanol installs the ethyl ester group.
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Conditions : 100°C in BmimBF₄ (ionic liquid) for 36 hours achieves 68% yield.
Advantages :
Aryne-Mediated Annulation
Aryne intermediates react with alkynyl sulfides to construct benzothiophenes in one step. Key steps include:
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Generation of Arynes : From 2-(trimethylsilyl)aryl triflates using CsF.
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Cyclization : With ethyl(ethynyl)sulfides under CuI/K₂CO₃ catalysis in DMSO.
Limitations :
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Requires stringent anhydrous conditions.
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Limited scope for tetrahydro derivatives unless pre-saturated precursors are used.
Halogenation and Saturation
Post-cyclization halogenation introduces substituents, followed by hydrogenation to saturate the ring:
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Halogenation : Using NBS or NCS in DCM at 0°C (yields: 70–85%).
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Hydrogenation : Pd/C (5 wt%) under H₂ (40 psi) in ethanol reduces the benzothiophene to its tetrahydro form.
Introduction of the Ethyl Ester and Methyl Groups
Direct Esterification During Cyclization
The Pd-catalyzed method in Section 1.1 concurrently installs the ethyl ester group via alkoxycarbonylation. Altering the alcohol (e.g., ethanol vs. methanol) adjusts the ester moiety.
Neodymium-Catalyzed Esterification
A patent describes esterification using Nd₂O₃ as a solid acid catalyst:
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Conditions : 4-Nitrobenzoic acid + ethanol + toluene, refluxed for 4 hours.
Application : Adaptable for introducing ethyl esters in tetrahydro-benzothiophenes by substituting the carboxylic acid precursor.
Methyl Group Installation
The C4 methyl group is introduced via:
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Friedel-Crafts Alkylation : Using MeCl and AlCl₃ on the pre-formed benzothiophene.
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Grignard Addition : Methylmagnesium bromide to a ketone intermediate at −78°C.
Formation of the Phenylcarbamothioylamino Moiety
Amination of C2 Position
The C2 amine precursor is generated through:
Reaction with Phenyl Isothiocyanate
The free amine reacts with phenyl isothiocyanate in THF at 25°C:
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Conditions : 2-Aminobenzothiophene + PhNCS (1.2 equiv), 12 hours.
Optimization and Industrial Production
Catalyst Recycling
The Pd/BmimBF₄ system in Section 1.1 retains 95% activity after five cycles, reducing costs by 60%.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been identified as a potential lead compound in the development of new pharmaceuticals due to its structural features that may enhance biological activity.
Case Study: Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related benzothiophene derivatives have demonstrated their ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways. A notable example includes the investigation of structure-activity relationships (SAR) that highlighted the role of the phenylcarbamothioyl moiety in enhancing cytotoxicity against various cancer cell lines .
The compound's unique functional groups suggest potential applications in targeting specific biological pathways. Preliminary studies indicate that it may act as an antagonist for chemokine receptors involved in inflammation and cancer progression.
Case Study: CXCR2 Antagonism
A study focused on the development of C-X-C chemokine receptor 2 (CXCR2) antagonists included derivatives of thiophene compounds similar to this compound. These compounds were shown to inhibit CXCR2-mediated signaling pathways effectively, suggesting a therapeutic role in inflammatory diseases and cancer treatment .
Chemical Synthesis
The compound can serve as a versatile intermediate in organic synthesis due to its reactive functional groups. It can participate in nucleophilic substitution reactions and other transformations that allow for the introduction of various substituents.
Synthetic Pathways
Research indicates that this compound can be synthesized through several methods involving the reaction of thiourea derivatives with appropriate carboxylic acid esters under controlled conditions .
Potential for Drug Development
Given its structural complexity and biological activity, this compound may be explored further for drug development targeting specific diseases such as cancer and autoimmune disorders. The ongoing research into its pharmacological effects could yield novel therapeutic agents.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The phenylcarbamothioylamino group, in particular, plays a crucial role in its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below compares substituents and their electronic/steric influences:
Key Observations :
- Planar substituents (e.g., pyridine in ) promote intermolecular interactions, influencing crystal packing.
- Thiourea vs. carboxamide : The thiourea group in the target compound offers superior metal-binding capacity compared to carboxamides, as seen in related ligands forming Ni(II)/Cd(II) complexes .
Physical and Crystallographic Properties
Key Observations :
- Conformational flexibility : Disorder in cyclohexene methylenes is common (e.g., ), suggesting similar flexibility in the target compound.
Antioxidant Activity (Data from )
Key Observations :
- Electron-donating groups (e.g., 4-OH) enhance antioxidant activity. The thiourea group’s electron-rich nature may similarly improve radical scavenging.
Metal Coordination (Data from )
Schiff base ligands derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate form stable complexes with Ni(II) and Cd(II). The thiourea group in the target compound is expected to exhibit stronger coordination than carboxamides due to sulfur’s soft Lewis basicity.
Biological Activity
Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the class of benzothiophene derivatives. Its unique structure includes a tetrahydro-benzothiophene core, an ethyl ester group, and a phenylcarbamothioyl substituent, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H22N2O2S2
- Molecular Weight : Approximately 374.52 g/mol
- Structural Features : The compound features a benzothiophene core with an ethyl ester and a phenylcarbamothioyl moiety.
Biological Activity Overview
Research indicates that compounds within the benzothiophene class exhibit significant biological activities. This compound has been investigated for various pharmacological effects:
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Antitumor Activity :
- The compound has shown promising results in inducing apoptosis in cancer cells. For instance, studies using MCF-7 breast cancer cells demonstrated a significant reduction in cell viability (26.86%) after treatment with the compound at specific concentrations .
- In vitro assays revealed an IC50 range from 23.2 to 49.9 μM for similar compounds within this class, indicating moderate to high antitumor potency .
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Mechanisms of Action :
- The compound appears to induce apoptosis through mitochondrial pathways and may affect cell cycle progression. A notable increase in early and late apoptotic cells was observed post-treatment .
- Additionally, it has been linked to microtubule depolymerization effects, which are critical in cancer cell proliferation inhibition .
- Analgesic Properties :
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Structure | Lacks phenylcarbamothioyl group; simpler structure |
| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Structure | Contains methyl group; affects biological activity |
| Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Structure | Incorporates furoyl group; different pharmacological profile |
The unique combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have contributed valuable insights into the biological activity of this compound:
- Apoptosis Induction in Cancer Cells :
- Microtubule Depolymerization Effects :
Q & A
Q. Example Reaction Parameters :
| Step | Reagent/Condition | Yield | Characterization Method |
|---|---|---|---|
| 1 | Acylation with R-COCl | 64% | NMR, Crystallography |
| 2 | Cyclization via EtOH | 75% | LCMS, IR |
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- X-ray crystallography : Resolves molecular conformation (e.g., R factor = 0.045 for a benzothiophene analog) .
- NMR spectroscopy : Confirms proton environments (e.g., δ 1.35 ppm for ethyl groups) .
- Mass spectrometry (LCMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. Example NMR Data :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl CH₃ | 1.35 | Triplet |
| Aromatic H | 7.10–8.05 | Multiplet |
Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
Answer:
SAR studies require systematic modification of functional groups and evaluation of biological effects:
- Substituent variation : Replace the phenylcarbamothioyl group with alkyl/aryl analogs to assess binding affinity .
- Pharmacophore mapping : Use crystallographic data (e.g., torsion angles from ) to model interactions with targets like enzymes.
- Biological assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ values) and compare with structural analogs .
Q. Example SAR Findings :
| Derivative | Substituent | IC₅₀ (μM) | Target Enzyme |
|---|---|---|---|
| Parent compound | Phenylcarbamothioyl | 12.3 | Kinase X |
| Analog A | 4-Fluorophenyl | 8.7 | Kinase X |
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Use validated assays (e.g., ATPase activity assays for kinase studies) .
- Purity verification : Re-analyze compounds via HPLC (>95% purity) before biological testing .
- Control experiments : Compare with structurally confirmed inactive analogs to rule off-target effects .
Case Study : A 20% variation in IC₅₀ values for a benzothiophene analog was traced to residual solvents affecting protein binding .
Advanced: How can computational modeling enhance mechanistic understanding of this compound’s interactions?
Answer:
Molecular docking and dynamics simulations leverage structural data to predict binding modes:
- Docking studies : Use X-ray coordinates (e.g., PDB ID from ) to model ligand-enzyme interactions.
- Free-energy calculations : Estimate binding affinities (ΔG) for derivatives with modified substituents .
- ADMET prediction : Simulate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .
Q. Example Simulation Output :
| Parameter | Value |
|---|---|
| Binding Energy | -9.8 kcal/mol |
| Hydrogen Bonds | 3 (with Asp 168) |
Basic: What are the best practices for storing and handling this compound to ensure stability?
Answer:
- Storage : Keep at -20°C under inert gas (argon) to prevent oxidation of the thioamide group .
- Solubility : Use DMSO for biological assays (test for precipitation via dynamic light scattering).
- Decomposition monitoring : Periodically analyze via TLC or HPLC to detect degradation products .
Advanced: How can researchers validate the compound’s mechanism of action in cellular models?
Answer:
- Knockdown/knockout models : Use siRNA or CRISPR to silence putative targets (e.g., kinases) and assess activity loss .
- Biochemical assays : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) .
- Competitive binding : Co-treat with known inhibitors to confirm target specificity .
Q. Validation Workflow :
Target identification : Proteomics profiling.
Dose-response : EC₅₀ determination in live cells.
Rescue experiments : Reintroduce target protein to confirm effect reversal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
